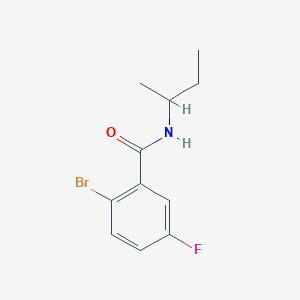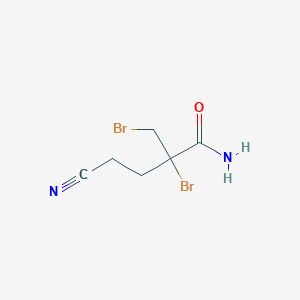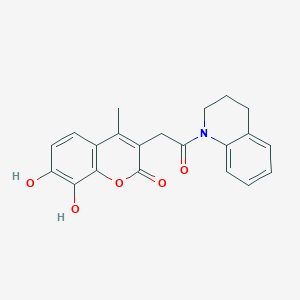
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of quinoline and chromenone structures
Preparation Methods
The synthesis of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Coupling with chromenone: The quinoline derivative is then coupled with a chromenone derivative through a condensation reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the chromenone ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: It is used in research on enzyme inhibition and protein interactions, particularly in the context of signal transduction pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics, where it can be used to develop new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar compounds to 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one include:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and are studied for their bioactivity against plant pathogens.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: This naturally occurring compound has similar structural features and is isolated from extremophilic organisms.
The uniqueness of this compound lies in its combined quinoline and chromenone structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
919736-43-9 |
|---|---|
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C21H19NO5/c1-12-14-8-9-17(23)19(25)20(14)27-21(26)15(12)11-18(24)22-10-4-6-13-5-2-3-7-16(13)22/h2-3,5,7-9,23,25H,4,6,10-11H2,1H3 |
InChI Key |
XHMBSDZWORIHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



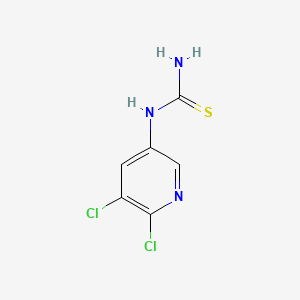
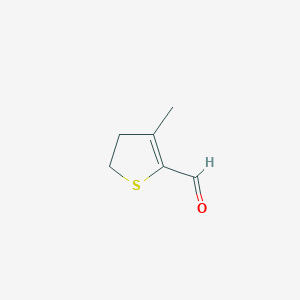

![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
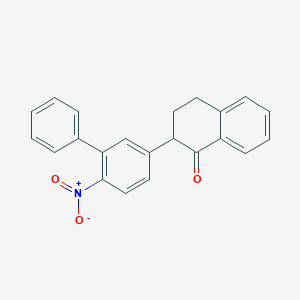
![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)
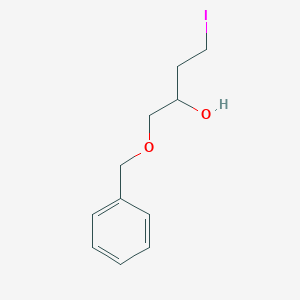
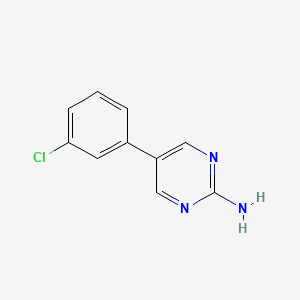
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)
